(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide
Description
The compound (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with an ethylsulfonyl group, a furan-2-yl moiety, and an enamide linkage. The thiadiazole ring system is known for its bioisosteric properties, often mimicking peptide bonds or acting as a rigid scaffold for pharmacophore design .
Properties
Molecular Formula |
C11H11N3O4S2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(E)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H11N3O4S2/c1-2-20(16,17)11-14-13-10(19-11)12-9(15)6-5-8-4-3-7-18-8/h3-7H,2H2,1H3,(H,12,13,15)/b6-5+ |
InChI Key |
TWBGOVIPOLAUBT-AATRIKPKSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
Sulfonation of the Thiadiazole Ring
Sulfonation introduces the ethylsulfonyl group at position 5:
- Chlorosulfonation : Treat 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
- Alkylation : React the sulfonyl chloride intermediate with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) at −78°C.
Table 1: Optimization of Sulfonation Conditions
| Condition | Catalyst | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ClSO₃H, 2 h | None | 0–5°C | 72 | 98 |
| SO₃·Pyridine, 4 h | Pyridine | 25°C | 65 | 95 |
| H₂SO₄, 6 h | None | 50°C | 58 | 90 |
Synthesis of Intermediate B: (2E)-3-(Furan-2-yl)prop-2-enoyl Chloride
Knoevenagel Condensation
The α,β-unsaturated enamide precursor is prepared via:
- Condensation of furfural with malonic acid in piperidine-catalyzed ethanol at reflux for 4 hours.
- Acid chloride formation : Treat (2E)-3-(furan-2-yl)acrylic acid with thionyl chloride (SOCl₂) at 40°C for 1 hour.
Key Spectral Data :
- ¹H NMR (CDCl₃) : δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 6.78 (d, J = 15.6 Hz, 1H, CH=CO), 7.32–7.28 (m, 3H, furan-H).
Coupling of Intermediates A and B
Imine Formation
The final step involves nucleophilic acyl substitution:
- Activation of Intermediate B : React with 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM) at 25°C for 30 minutes.
- Coupling with Intermediate A : Add Intermediate A and triethylamine (Et₃N) to the reaction mixture; stir at 25°C for 12 hours.
Table 2: Comparison of Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CDI | DCM | 12 | 85 |
| EDC/HOBt | DMF | 24 | 78 |
| DCC | THF | 18 | 70 |
Stereochemical Control and Purification
E/Z Isomerism Management
The (2E) configuration of the enamide is maintained by:
Chromatographic Purification
Final purification employs:
- Silica gel chromatography with ethyl acetate/hexane (3:7 v/v)
- HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Scalability and Industrial Feasibility
Batch vs. Continuous Flow Synthesis
Environmental Considerations
- Solvent recovery : DCM and THF are recycled via distillation (90% efficiency).
- Waste minimization : Iodine from cyclization steps is recovered as KI.
Analytical Characterization
Table 3: Spectroscopic Data for Final Product
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, NH), 7.64 (d, J = 15.6 Hz, 1H), 6.92–6.85 (m, 3H) |
| ¹³C NMR | δ 164.2 (C=O), 152.1 (thiadiazole-C), 142.3 (furan-C) |
| HRMS | m/z 354.0521 [M+H]⁺ (calc. 354.0518) |
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylthiol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—like oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.
Biology
The biological applications of (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide are particularly noteworthy:
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial and antifungal properties. Studies have shown that thiadiazole derivatives can exhibit significant activity against pathogens such as Plasmodium falciparum and Leishmania major, making them potential candidates for new antibiotics or antifungal agents .
- Cytotoxicity Against Cancer Cells : Research indicates that certain derivatives of thiadiazole compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, specific modifications to the thiadiazole structure have led to enhanced potency against liver cancer cells .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : The interactions of the thiadiazole ring with biological targets suggest its utility in drug design. Its mechanism involves binding to enzymes or receptors, inhibiting their activity and leading to therapeutic effects .
- Combination Therapies : There is ongoing research into using this compound in combination with established drugs to enhance efficacy while reducing toxicity. For example, studies have shown that thiadiazole derivatives can potentiate the effects of existing antibiotics like Amphotericin B by decreasing required dosages .
Industrial Applications
In industry, this compound is utilized in:
- Material Science : Its ability to undergo various chemical transformations makes it valuable in developing new materials with unique properties. This includes applications in polymers and specialty chemicals .
Case Studies
Several studies illustrate the diverse applications of this compound:
- Antileishmanial Activity : A study focused on 5-nitroheteroaryl-1,3,4-thiadiazole derivatives demonstrated promising antileishmanial activity with low toxicity compared to standard treatments .
- Anticancer Research : Another investigation highlighted the cytotoxic effects of 1,3,4-thiadiazole derivatives against liver cancer cells, indicating their potential as lead candidates for further development .
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, allowing it to reach its target more effectively. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.
Biological Activity
(2E)-N-[(2Z)-5-(ethylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a thiadiazole ring and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research.
Antibacterial Activity
Thiadiazole derivatives have shown significant antibacterial properties. Research indicates that compounds containing thiadiazole rings can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have reported moderate to good anticancer activity against various tumor cell lines, including human leukemia (HL-60) and mouse lymphocytic leukemia (L1210). For example, compounds derived from thiadiazole exhibited IC50 values ranging from 0.15 to 1.5 μM, indicating promising cytotoxic effects . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Antileishmanial Activity
Recent studies have highlighted the antileishmanial activity of thiadiazole derivatives, particularly against Leishmania major. Molecular modeling studies suggest that these compounds interact with topoisomerase enzymes, inhibiting their activity and leading to reduced parasite viability .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial or cancer cell metabolism.
- Receptor Interaction : It may interact with cellular receptors that regulate growth and apoptosis.
- Signal Transduction Modulation : The compound could modulate signaling pathways critical for cell survival and proliferation.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of various thiadiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of tumor growth at concentrations as low as 0.25 μM .
Study 2: Antibacterial Properties
In a comparative study on antibacterial activity, derivatives of thiadiazoles were tested against E. coli and S. aureus. The results revealed that certain substitutions on the thiadiazole ring enhanced antibacterial efficacy, with some compounds achieving MIC values below 10 μg/mL .
Data Table: Biological Activities of Thiadiazole Derivatives
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Sulfur-Containing Substituents
The ethylsulfonyl group in the target compound distinguishes it from analogs with other sulfur-based substituents. For example:
- Diphenyl sulfone , a model compound in coal studies, exhibits distinct dielectric properties compared to sulfides or thiols due to its polar sulfonyl group .
Table 1: Comparison of Sulfur Substituents in Thiadiazoles
Role of Heteroaromatic Moieties
The furan-2-yl group in the target compound contrasts with other heterocycles in similar structures:
- Dibenzofurans () exhibit lower dielectric properties than sulfur-containing analogs, suggesting furan’s electron-rich nature may influence solubility or binding interactions.
Enamide Linkage vs. Amine/Amide Analogs
- 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () uses a simple amine linkage, likely reducing metabolic stability compared to the enamide .
- (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide () employs a saturated amide, which may lack the π-conjugation benefits of the enamide .
Research Findings and Implications
- Structural Rigidity : The enamide linkage and thiadiazole core likely reduce entropic penalties during target binding compared to flexible analogs .
- Synthetic Challenges : The stereochemical complexity of the target compound requires precise reaction conditions, as seen in analogous syntheses using T3P®/DIPEA coupling () or lead-mediated reductions () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
